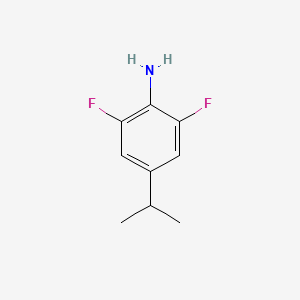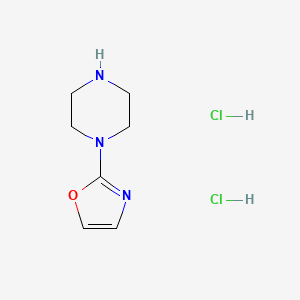
Tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate is an organic compound with the molecular formula C12H19NO3. It is a derivative of tetrahydropyridine, featuring a formyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1,2,3,4-tetrahydropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Tert-butyl 5-carboxy-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate.
Reduction: Tert-butyl 5-hydroxymethyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-carboxy-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate
- Tert-butyl 5-hydroxymethyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate
- Tert-butyl 5-methoxy-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Uniqueness
Tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the formyl group or possess different substituents .
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl 5-formyl-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-9-5-10(8-14)7-13(6-9)11(15)16-12(2,3)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
IZHUBSCXRZIIJC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CN(C1)C(=O)OC(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B15306091.png)



![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)
